bk-MDDMA (hydrochloride)

Catalog No.
S951635
CAS No.
109367-07-9
M.F
C12H16ClNO3
M. Wt
257.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
bk-MDDMA (hydrochloride)

CAS Number

109367-07-9

Product Name

bk-MDDMA (hydrochloride)

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)propan-1-one;hydrochloride

Molecular Formula

C12H16ClNO3

Molecular Weight

257.71 g/mol

InChI

InChI=1S/C12H15NO3.ClH/c1-8(13(2)3)12(14)9-4-5-10-11(6-9)16-7-15-10;/h4-6,8H,7H2,1-3H3;1H

InChI Key

RTMQTJLQSAOBKY-UHFFFAOYSA-N

SMILES

CC(C(=O)C1=CC2=C(C=C1)OCO2)N(C)C.Cl

Synonyms

Dimethylone

Canonical SMILES

CC(C(=O)C1=CC2=C(C=C1)OCO2)N(C)C.Cl

bk-Methylenedioxy-N,N-dimethylamphetamine hydrochloride, commonly referred to as bk-MDDMA (hydrochloride), is a synthetic compound belonging to the classes of phenethylamines, amphetamines, and cathinones. Its chemical structure is characterized by a methylenedioxy group attached to a phenyl ring, along with a β-keto group, distinguishing it from its structural analogs such as 3,4-methylenedioxymethamphetamine (MDMA) and methylone. The compound has gained attention as a potential psychotropic designer drug and is often researched for its psychoactive properties and effects on the central nervous system .

The exact mechanism of action of dimethylone is not fully understood. Studies suggest it may act similarly to MDMA and methamphetamine, increasing dopamine and serotonin levels in the brain, leading to stimulant and potential mood-altering effects [].

Due to its limited research and controlled substance status, information on the specific safety profile of dimethylone hydrochloride is scarce. However, based on its structural similarity to MDMA and methamphetamine, potential hazards include []:

  • Addiction: Dimethylone may have addictive properties similar to other stimulant drugs.
  • Neurotoxicity: Potential damage to brain cells due to increased neurotransmitter activity.
  • Cardiovascular issues: Increased heart rate and blood pressure.
  • Hyperthermia: Dangerously high body temperature.

Antidepressant Effects:

Studies have explored the potential of DMH as an antidepressant. Early research suggests that it might influence the levels of certain neurotransmitters in the brain, such as serotonin and norepinephrine, which are implicated in mood regulation. However, more research is needed to confirm these findings and understand the mechanisms of action. [Source: Psychopharmacology Bulletin (1966) 2(4):3-20 "")]

Treatment of Schizophrenia:

Some investigations have looked into the effects of DMH on symptoms of schizophrenia. These studies suggest that DMH might have potential antipsychotic properties, but the quality of the evidence is limited, and further research is necessary to determine its efficacy and safety for this purpose. [Source: The American Journal of Psychiatry (1967) 123(11):1429-1434 ""]

Other Areas of Research:

DMH has also been explored in preliminary studies for its potential effects on various conditions, including:

  • Anxiety disorders [Source: Psychopharmacologia (1965) 8(3):245-252 ""]
  • Sleep disorders [Source: Psychopharmacologia (1972) 23(2):146-153 ""]
  • Epilepsy [Source: Arzneimittel-Forschung (Drug Research) (1967) 17(6):722-726 ""]

The chemical reactivity of bk-MDDMA is influenced by its functional groups. The β-keto group allows for various reactions typical of ketones, including nucleophilic additions and reductions. In biological systems, bk-MDDMA may undergo metabolic transformations similar to other substituted phenethylamines and cathinones, potentially involving cytochrome P450 enzymes. These metabolic pathways can lead to the formation of various metabolites that might retain psychoactive properties .

bk-MDDMA exhibits biological activity that can be compared to other compounds in its class. Preliminary studies suggest that it may have stimulant effects, influencing neurotransmitter systems such as serotonin, dopamine, and norepinephrine. This activity is characteristic of many designer drugs, which often act as monoamine releasers or reuptake inhibitors. The pharmacological profile of bk-MDDMA may lead to effects such as increased energy, euphoria, and enhanced sensory perception .

The synthesis of bk-MDDMA typically involves the modification of precursor compounds through established organic chemistry techniques. One common method includes the condensation of 3,4-methylenedioxyphenylacetone with dimethylamine under acidic conditions. This reaction results in the formation of bk-MDDMA through a series of steps including reduction and purification processes. Variations in synthesis may lead to different stereoisomers or impurities that can affect the compound's potency and safety .

While bk-MDDMA is primarily studied for its potential psychoactive effects, it has not been widely adopted for medical applications due to safety concerns and regulatory restrictions. Its classification as a designer drug raises issues regarding legality and potential misuse. Research into its effects may contribute to understanding similar compounds' pharmacology and toxicology but must be approached with caution given the lack of comprehensive safety data .

Interaction studies involving bk-MDDMA have primarily focused on its pharmacological effects in relation to other psychoactive substances. These studies are crucial for understanding how bk-MDDMA interacts with neurotransmitter systems and how it compares to structurally similar compounds like MDMA and methylone. Research indicates that while bk-MDDMA shares some pharmacodynamic properties with these substances, its unique structural features may result in distinct interaction profiles .

bk-MDDMA is structurally related to several other compounds within the phenethylamine and cathinone families. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
3,4-Methylenedioxymethamphetamine (MDMA)Contains methylenedioxy group; no β-keto groupKnown for strong empathogenic effects
MethyloneSimilar structure; contains β-keto groupLess potent than MDMA; more balanced effects
3,4-Dimethoxy-N-methylcathinone (methylone)Similar β-keto substitutionExhibits different pharmacokinetics compared to MDMA
3,4-Ethylenedioxy-N,N-dimethylamphetamine (EDDMA)Similar structure; variations in side chainsPotentially different psychoactive profile

The presence of the β-keto group in bk-MDDMA differentiates it from MDMA while providing it with unique pharmacological properties that merit further investigation .

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

257.0818711 g/mol

Monoisotopic Mass

257.0818711 g/mol

Heavy Atom Count

17

UNII

PEG3NSV0FB

Wikipedia

Dimethylone hydrochloride

Dates

Modify: 2024-04-14
1.Kikura-Hanajiri, R.,Uchiyama, N., and Goda, Y. Survey of current trends in the abuse of psychotropic substances and plants in Japan. Leg.Med.(Tokyo) 13(3), 109-115 (2011).

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